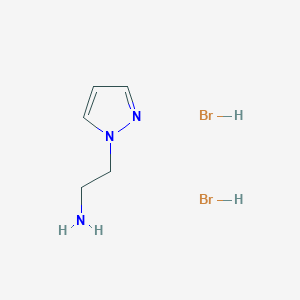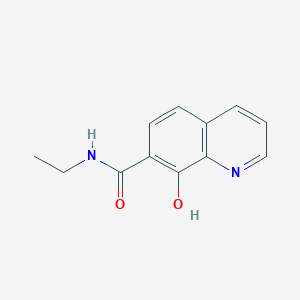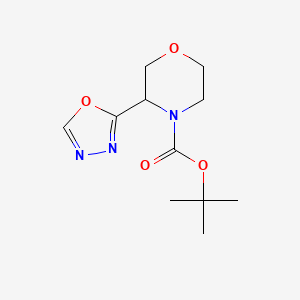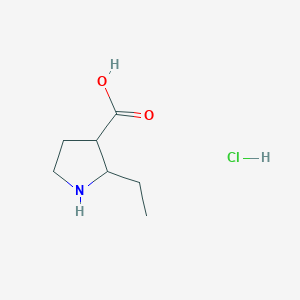
1-(2-アミノエチル)-1H-ピラゾール 二臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H11Br2N3 and a molecular weight of 272.96894 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
科学的研究の応用
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions
生化学分析
Biochemical Properties
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and substrate specificity. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can form complexes with metal ions, which are crucial cofactors for many enzymatic reactions .
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell physiology .
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is essential for determining its therapeutic window and safety profile .
Metabolic Pathways
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of enzymes involved in amino acid or nucleotide metabolism, leading to changes in the production and utilization of these critical biomolecules .
Transport and Distribution
The transport and distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within tissues can influence its overall bioavailability and therapeutic potential .
Subcellular Localization
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exhibits specific subcellular localization, which is crucial for its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. The subcellular localization of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
The synthesis of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-(1H-pyrazol-1-yl)ethan-1-amine with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)ethan-1-amine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrazole ring.
2-(piperazin-1-yl)ethan-1-amine: This compound contains a piperazine ring and has different chemical properties and applications.
2-(1H-pyrazol-1-yl)pyridine: This compound has a pyridine ring fused to the pyrazole ring, leading to different reactivity and biological activities. The uniqueness of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide lies in its specific structure and the presence of the dihydrobromide salt, which can influence its solubility and reactivity.
特性
CAS番号 |
2034157-33-8 |
|---|---|
分子式 |
C5H10BrN3 |
分子量 |
192.06 g/mol |
IUPAC名 |
2-pyrazol-1-ylethanamine;hydrobromide |
InChI |
InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |
InChIキー |
DRPSTMFLSAWQEC-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)CCN.Br.Br |
正規SMILES |
C1=CN(N=C1)CCN.Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)


![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)

